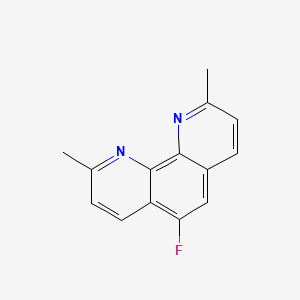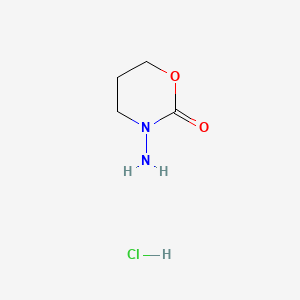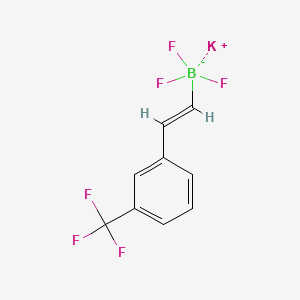
Potassium (E)-trifluoro(3-(trifluoromethyl)styryl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by its stability under oxidative conditions and its ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide typically involves the reaction of a boronic acid or boronate ester with potassium fluoride and a suitable trifluoromethylating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The reaction mixture is often heated to facilitate the formation of the desired trifluoroborate salt.
Industrial Production Methods
Industrial production of potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The final product is typically purified by recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce boranes. Substitution reactions can yield a wide range of functionalized organoboron compounds.
Aplicaciones Científicas De Investigación
Potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide has numerous applications in scientific research, including:
Chemistry: Used as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism by which potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide exerts its effects involves the formation of reactive intermediates that can participate in various chemical transformations. The trifluoroborate group is particularly reactive, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide include:
- Potassium 3-fluorophenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium (trifluoromethyl)trifluoroborate
Uniqueness
Potassium trifluoro[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide is unique due to its specific trifluoromethyl and phenyl substituents, which impart distinct reactivity and stability characteristics. This makes it particularly useful in applications requiring robust and selective reagents.
Propiedades
Fórmula molecular |
C9H6BF6K |
|---|---|
Peso molecular |
278.05 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]boranuide |
InChI |
InChI=1S/C9H6BF6.K/c11-9(12,13)8-3-1-2-7(6-8)4-5-10(14,15)16;/h1-6H;/q-1;+1/b5-4+; |
Clave InChI |
APNCENIUWFDVQS-FXRZFVDSSA-N |
SMILES isomérico |
[B-](/C=C/C1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+] |
SMILES canónico |
[B-](C=CC1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


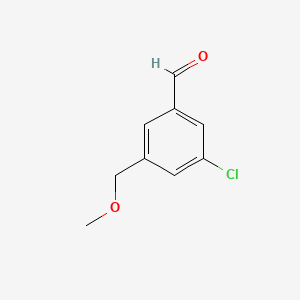
![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride](/img/structure/B13453896.png)
![[3-(4-Formylphenoxy)phenyl]boronic acid](/img/structure/B13453905.png)
![tert-butylN-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamatedihydrochloride](/img/structure/B13453907.png)



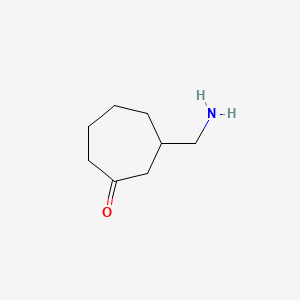
![1-[1-(5-bromopyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13453924.png)
![(2S)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid](/img/structure/B13453925.png)
